1,5-dioxaspiro[2.4]heptan-7-ol
Description
Properties
CAS No. |
2742660-90-6 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dioxaspiro 2.4 Heptan 7 Ol and Its Elaborated Analogs
Retrosynthetic Analysis of the 1,5-Dioxaspiro[2.4]heptan-7-ol Core Structure
A logical retrosynthetic analysis of this compound (1) suggests several potential disconnection points. The spiroketal linkage is a primary target for disconnection, leading to a dihydroxy ketone or a related precursor. The cyclopropane (B1198618) ring offers another key disconnection.
One plausible retrosynthetic pathway involves the disconnection of the spiroketal C-O bonds, revealing a precursor such as a hydroxy-substituted lactone or a dihydroxy ketone. A further disconnection of the C-C bond of the cyclopropane ring could lead to simpler acyclic precursors.
A key intermediate in a forward synthesis would likely be a functionalized cyclopropyl (B3062369) derivative that can undergo cyclization to form the spiroketal. For instance, a cyclopropyl ketone bearing a protected diol could be a viable precursor.
Classical and Foundational Synthetic Routes to this compound
Based on classical synthetic organic chemistry, the construction of the this compound framework can be approached in a stepwise manner, focusing first on the formation of the spiroketal and then on the functionalization of the cyclopropane ring.
Construction of the Spiroketal Framework via Cyclization Reactions
The formation of the spiroketal is typically achieved through the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. A potential synthetic route could start from a readily available cyclopropane derivative.
A hypothetical classical synthesis could involve the following steps:
Starting Material: A suitable starting material would be a cyclopropane-containing precursor, such as 1-formyl-1-hydroxymethylcyclopropane.
Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction could be employed to introduce the remaining carbon atoms of the five-membered ring.
Functional Group Manipulation: Subsequent oxidation and reduction steps would be necessary to install the required ketone and hydroxyl functionalities.
Spiroketalization: Treatment of the resulting dihydroxy ketone with an acid catalyst would induce cyclization to form the 1,5-dioxaspiro[2.4]heptane core.
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Chain Elongation | Ph3P=CHCO2Et, Toluene, reflux | α,β-Unsaturated ester |
| Dihydroxylation | OsO4, NMO, acetone/water | Diol |
| Protection | TBDMSCl, Imidazole, DMF | Silyl-protected diol |
| Reduction | DIBAL-H, CH2Cl2, -78 °C | Aldehyde |
| Grignard Addition | VinylMgBr, THF | Allylic alcohol |
| Oxidation | DMP, CH2Cl2 | Enone |
| Deprotection/Cyclization | HCl, MeOH | This compound |
Introduction and Functionalization of the Hydroxyl Moiety
The introduction of the hydroxyl group at the C7 position of the cyclopropane ring is a critical step. If the cyclopropane ring is formed early in the synthesis, direct oxidation of a C-H bond is challenging. A more controlled approach would involve carrying a functional group handle on the cyclopropane ring that can be converted to a hydroxyl group at a later stage.
For instance, a cyclopropane-1-carboxylic acid derivative could be a suitable starting material. The carboxylic acid can be converted to an alcohol via reduction. Alternatively, a cyclopropanone (B1606653) precursor could be reduced to the corresponding alcohol.
Modern Catalytic Approaches for the Asymmetric Synthesis of this compound and Chiral Derivatives
Modern catalytic methods offer elegant and efficient solutions for the stereoselective synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Cycloadditions and Cross-Coupling Strategies for Spiroketal Formation
Transition metal catalysis provides powerful tools for the construction of both the spiroketal and cyclopropane moieties. Rhodium- or copper-catalyzed cyclopropanation of an appropriate olefin with a diazo compound is a well-established method for forming the three-membered ring.
A potential transition metal-catalyzed approach could involve a tandem reaction where a cyclopropanation is followed by an intramolecular cyclization to form the spiroketal. For example, a substrate containing both an alkene and a diol functionality could undergo a metal-catalyzed reaction with a diazoester to form a cyclopropane intermediate that spontaneously cyclizes.
| Catalyst System | Reaction Type | Key Transformation |
| Rh2(OAc)4 | Cyclopropanation/Spiroketalization | Formation of the cyclopropane ring followed by intramolecular cyclization |
| Pd(PPh3)4 / CuI | Sonogashira Coupling | Formation of a key C-C bond for subsequent cyclization |
| Grubbs' Catalyst | Ring-Closing Metathesis | Formation of a cyclic precursor to the spiroketal |
Organocatalytic Methods for Stereoselective Access to this compound
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. A chiral organocatalyst, such as a proline derivative, could be employed to catalyze an enantioselective reaction to set the stereochemistry of the molecule.
An organocatalytic Michael addition of a nucleophile to a cyclopropyl-containing α,β-unsaturated aldehyde could be a key step in an asymmetric synthesis. The resulting adduct could then be further elaborated to the target molecule. This approach would allow for the control of the stereocenter bearing the hydroxyl group.
| Organocatalyst | Reaction Type | Stereochemical Outcome |
| (S)-Proline | Michael Addition | Enantioselective formation of a C-C bond |
| Cinchona Alkaloid Derivative | Aldol Reaction | Diastereo- and enantioselective formation of a C-C bond and a hydroxyl group |
| Chiral Phosphoric Acid | Spiroketalization | Enantioselective cyclization |
Chemoenzymatic and Biocatalytic Routes towards Optically Active this compound
The synthesis of enantiomerically pure compounds is of paramount importance in various fields, including pharmaceuticals and materials science. Biocatalysis, utilizing enzymes, has emerged as a powerful and environmentally friendly tool for achieving high stereoselectivity in chemical transformations. pharmasalmanac.com Enzymes operate under mild conditions and often exhibit exceptional chemo-, regio-, and enantioselectivity, making them ideal catalysts for the synthesis of complex chiral molecules like this compound. pharmasalmanac.comjocpr.com
One of the most common biocatalytic methods for obtaining optically active alcohols is through the kinetic resolution of a racemic mixture. jocpr.com This process involves the use of enzymes, particularly lipases, to selectively acylate or hydrolyze one enantiomer of the alcohol, leaving the other enantiomer unreacted. jocpr.commdpi.com Lipases are widely employed due to their broad substrate specificity and stability in organic solvents. jocpr.commdpi.com
For the kinetic resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be utilized. nih.gov The enzyme selectively catalyzes the acylation of one enantiomer, for instance, the (R)-enantiomer, with an acyl donor like vinyl acetate. This results in the formation of the corresponding (R)-ester and the unreacted (S)-1,5-dioxaspiro[2.4]heptan-7-ol, which can then be separated. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). nih.gov
The choice of enzyme, solvent, and acyl donor can significantly influence the enantioselectivity and reaction rate. Various lipases from different microbial sources, such as Pseudomonas cepacia and Rhizopus microsporus, have been successfully used for the resolution of a wide range of chiral alcohols. mdpi.comresearchgate.net
| Enzyme Source | Typical Acyl Donor | Common Solvent | Selectivity |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | High (E > 200) |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | Good to Excellent |
| Burkholderia cepacia Lipase | Vinyl acetate | 2-MeTHF | High |
Dynamic Kinetic Resolution Strategies in the Synthesis of Chiral Spiroketals
While kinetic resolution is a valuable technique, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. mdpi.com DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. mdpi.com
In the context of synthesizing chiral this compound, a DKR process would involve a lipase for the enantioselective acylation and a racemization catalyst. The racemization catalyst, often a transition metal complex (e.g., ruthenium-based catalysts), facilitates the interconversion of the alcohol enantiomers. mdpi.com As the enzyme selectively consumes one enantiomer, the other is continuously racemized, ensuring a high yield of the desired enantiomerically pure product. mdpi.com
Recent advancements have focused on developing more sustainable and efficient metal catalysts, including those based on iron and vanadium, to expand the scope of DKR. mdpi.com These strategies have been successfully applied to a variety of challenging substrates, including allylic and tertiary alcohols. mdpi.com The integration of DKR into cascade reactions has further demonstrated its synthetic utility, enabling the one-pot synthesis of complex chiral molecules with multiple stereocenters. mdpi.com
Synthesis of Structurally Related Spiro[2.4]heptane Analogs and Functionalized Derivatives of this compound
The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.
Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification, Protection)
The hydroxyl group of this compound serves as a versatile handle for further functionalization.
Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This can be achieved through standard chemical methods or, as discussed previously, through enzyme-catalyzed reactions to maintain or establish stereochemical integrity.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.
Protection: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), acetals, and benzyl (B1604629) ethers.
Modifications and Substitutions on the Carbon Skeleton of the Spiro System
Introducing substituents onto the carbon framework of the this compound system allows for the creation of a diverse range of analogs. This can be achieved by starting with appropriately substituted precursors. For instance, using a substituted cyclopropanone or a modified ketene (B1206846) acetal (B89532) in the initial spiroketal formation can lead to analogs with substituents on the cyclopropane or the dioxolane ring, respectively.
Further modifications can be performed on the intact spirocycle, although these reactions need to be carefully chosen to avoid undesired ring-opening or rearrangement reactions.
Regio- and Stereocontrol in Analog Synthesis
The synthesis of structurally defined analogs requires precise control over both regioselectivity (where the new functional groups are introduced) and stereoselectivity (the spatial arrangement of atoms).
Reactivity, Reaction Mechanisms, and Transformative Chemistry of 1,5 Dioxaspiro 2.4 Heptan 7 Ol
Ring-Opening Reactions of the 1,5-Dioxaspiro[2.4]heptan-7-ol System
The strained three-membered oxirane ring, along with the spiroketal linkage, are key sites for ring-opening reactions, which can be initiated by acids, nucleophiles, or electrophiles.
The spiroketal moiety of this compound is susceptible to acid-catalyzed cleavage. Under acidic conditions, protonation of one of the oxygen atoms can initiate a cascade of reactions. While direct studies on this compound are not prevalent, analogous systems in carbohydrate chemistry provide insight. For instance, acid-catalyzed opening and recombination of spiroketal rings have been observed as a potential side reaction in radical-mediated transformations of similar C-glycosyl structures. acs.org This suggests that in the presence of acid, the spiroketal of this compound could exist in equilibrium with an open-chain hydroxyketone intermediate. This intermediate could then undergo rearrangements or be trapped by nucleophiles present in the reaction medium. The specific outcome would be highly dependent on the reaction conditions and the stability of the resulting carbocationic intermediates.
The strained oxirane ring within the 1,5-dioxaspiro[2.4]heptane system is a prime target for nucleophilic attack. This type of reaction is a fundamental transformation for epoxides. Nucleophiles can attack either of the two carbon atoms of the oxirane ring, leading to its opening and the formation of a functionalized tetrahydrofuran (B95107) derivative. The regioselectivity of this attack would be influenced by steric and electronic factors, including the substitution pattern on the cyclopropane-like ring.
In a related context, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine (B178648) involves nucleophilic addition to the spiro carbon, followed by ring opening. acs.org This highlights the general susceptibility of spirocyclic systems to such reaction pathways. For this compound, this pathway would likely lead to the formation of substituted tetrahydrofuran derivatives.
Stereoselective Transformations at or Adjacent to the Hydroxyl Group
The secondary alcohol at the C7 position is a versatile functional handle for a variety of stereoselective transformations.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,5-dioxaspiro[2.4]heptan-7-one. A wide array of standard oxidizing agents could be employed for this purpose. Conversely, if starting from the ketone, stereoselective reduction would yield either the syn or anti diastereomer of the alcohol. For example, ruthenium(II) complexes have been shown to be highly effective for the asymmetric hydrogenation of ketones, including cyclic ketones, affording alcohols with high stereoselectivity. acs.org
Transformations of hydroxyl groups on similar spiroketal frameworks are documented. For instance, 1,4-Dioxa-spiro rsc.orgresearchgate.net-decane-8-ol can be converted to the corresponding bromide using carbon tetrabromide and triphenylphosphine, demonstrating that functional group interconversion at the alcohol position is feasible without disrupting the spiroketal core. rsc.org
Table 1: Potential Oxidation/Reduction Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | PCC, DMP, or Swern oxidation conditions | 1,5-Dioxaspiro[2.4]heptan-7-one | Oxidation |
| 1,5-Dioxaspiro[2.4]heptan-7-one | NaBH₄, LiAlH₄ | This compound | Reduction |
The stereochemistry of the hydroxyl group at C7 relative to the spiro center is a critical aspect of the molecule's three-dimensional structure. Any transformation of this alcohol will have significant stereochemical implications. The conversion to a ketone removes this stereocenter, while its subsequent reduction can regenerate it, potentially with controlled diastereoselectivity depending on the choice of reducing agent and the directing influence of the spiroketal structure.
Stereoselective transformations are a cornerstone of modern organic synthesis. uniovi.es In the context of this compound, achieving high stereocontrol in reactions involving the hydroxyl group would be crucial for its application as a chiral building block in the synthesis of more complex molecules. rsc.org
Radical-Mediated Transformations and Fragmentation Reactions of this compound
The generation of a radical at or near the hydroxyl group can initiate a variety of interesting transformations, including hydrogen atom transfer (HAT) and fragmentation reactions.
Research on related C-glycosyl propanol (B110389) derivatives has shown that an alkoxyl radical, generated from the corresponding alcohol, can trigger a cascade involving a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement. nih.govcsic.es This sequence has been effectively used to construct 1,6-dioxaspiro[4.5]decane and 6,8-dioxabicyclo[3.2.1]octane frameworks. acs.orgnih.gov
If a similar process were applied to a derivative of this compound (for instance, by converting the alcohol to an N-alkoxyphthalimide and generating an alkoxyl radical), one could envision a 1,5-HAT event. The initial alkoxyl radical could abstract a hydrogen atom from a proximate carbon, leading to a relocated carbon-centered radical. The fate of this new radical would depend on the specific structure and reaction conditions, but it could lead to fragmentation of the spiro-system or other rearrangements. The use of additives like Lewis acids (e.g., BF₃·Et₂O) has been shown to significantly improve the yields of desired bicyclic ketals in these radical sequences. csic.es
Table 2: Key Radical Reaction Steps in Analogous Systems
| Reaction Step | Description | Outcome | Reference |
|---|---|---|---|
| Radical Generation | Homolytic cleavage of an N-alkoxyphthalimide derivative using n-Bu₃SnH/AIBN or photoredox catalysis. | Formation of an alkoxyl radical. | nih.gov, csic.es |
| 1,5-Hydrogen Atom Transfer (HAT) | The alkoxyl radical abstracts a hydrogen atom from a carbon atom five positions away. | Translocation of the radical center. | nih.gov, acs.org |
The study of such radical-mediated transformations on the this compound skeleton could unveil novel synthetic pathways and provide access to unique molecular architectures.
Cycloaddition and Pericyclic Reactions Involving the Spiroketal Motif
Cycloaddition and pericyclic reactions represent a powerful class of transformations in organic synthesis, allowing for the concerted formation of multiple bonds and stereocenters in a single step. msu.eduwikipedia.orglibretexts.orglibretexts.orgbyjus.com The spiroketal motif can participate in or be formed through various types of these reactions, with the outcomes often governed by the principles of orbital symmetry. msu.edulibretexts.orglibretexts.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for constructing six-membered rings and has been applied to the synthesis of complex spiroketals. wikipedia.orgorganic-chemistry.orgiitk.ac.in For instance, chroman spiroketals can be synthesized via an inverse-demand [4+2] cycloaddition between enol ethers and ortho-quinone methides (o-QMs). nih.gov This kinetic approach allows for diastereoselective construction, providing access to specific stereoisomers that may not be favored under thermodynamic control. nih.govnih.gov The reaction of an o-QM precursor with an exocyclic enol ether can lead to the formation of the spiroketal core, with the stereochemical outcome influenced by the geometry of the enol ether. nih.gov
Another notable cycloaddition is the 1,3-dipolar cycloaddition. For example, the reaction of diazomethane (B1218177) with α,β-unsaturated spiroketals has been shown to proceed with high regio- and stereoselectivity, yielding pyrazoline-fused spiroketal systems. tandfonline.com This transformation highlights the ability of the spiroketal framework to influence the facial selectivity of the cycloaddition.
The following table summarizes representative cycloaddition reactions involving spiroketal-related structures.
| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product Type | Ref |
| ortho-Quinone Methide | Exocyclic Enol Ether | [4+2] Cycloaddition | Chroman Spiroketal | nih.govnih.gov |
| Diazomethane | α,β-Unsaturated Spiroketal | 1,3-Dipolar Cycloaddition | Pyrazoline-fused Spiroketal | tandfonline.com |
| Vinyl Sulfoxide | ortho-Quinone Methide Precursor | Hetero-Diels-Alder | researchgate.net Aromatic Spiroketal | nih.gov |
| Arylalkynol-derived enol ether | Dioxopyrrolidiene | Cascade [4+2] Cycloaddition | Spiroketal | rsc.org |
These reactions underscore the utility of cycloadditions in constructing complex spiroketal architectures, often with a high degree of stereocontrol. The inherent chirality and conformational rigidity of the spiroketal moiety can effectively direct the approach of the reacting partner, leading to predictable and selective bond formation.
Photochemical Reactivity and Light-Induced Transformations of Related Spiro Compounds
Photochemistry offers unique pathways for the synthesis and transformation of spiro compounds, often leading to products that are inaccessible through thermal methods. rsc.orglibretexts.orgyoutube.comyoutube.com Light-induced reactions can initiate transformations by exciting a molecule to a higher electronic state, thereby enabling otherwise unfavorable reaction pathways. rsc.orgyoutube.com
One significant application of photochemistry in this area is the photoinduced synthesis of benzannulated spiroketals. thieme-connect.de This can be achieved through the photoisomerization of an enone followed by spiroketalization. thieme-connect.de Notably, such reactions can sometimes proceed under mild conditions, using household fluorescent light bulbs without the need for specific catalysts or an inert atmosphere. thieme-connect.de The mechanism often involves the near-UV radiation inducing a carbon-carbon double bond isomerization, which then allows for intramolecular ketalization to form the spiroketal. thieme-connect.de
Photochemical [2+2] cycloadditions are another important class of reactions for constructing four-membered rings. libretexts.orgnih.govrsc.org While direct examples involving this compound are not prevalent in the literature, related systems demonstrate the principle. For instance, the photochemical reaction of ketones with Danishefsky's diene yields oxetanes through a [2+2] photocycloaddition. rsc.org These reactions typically proceed through a triplet diradical intermediate. rsc.org The application of photochemical [2+2] cycloaddition has also been used to transform nonpolymerizable lactones into polymerizable bicyclic lactones, which can then be used to create polyesters with high thermal stability. nih.gov
The table below provides examples of photochemical transformations relevant to spiro compounds.
| Reactant(s) | Reaction Type | Product | Key Features | Ref |
| Enone Precursor | Photoinduced Isomerization/Spiroketalization | Benzannulated Spiroketal | Mild conditions, no catalyst needed | thieme-connect.de |
| Ketone and Danishefsky's Diene | Photochemical [2+2] Cycloaddition | Oxetane | Formation of a four-membered ring | rsc.org |
| α,β-Conjugated Lactone | Photochemical [2+2] Cycloaddition | Bicyclic Lactone | Enables subsequent polymerization | nih.gov |
| Spiroketals from indan-2-one | Photochemical Coarctate Fragmentation | o-Quinodimethane, CO₂, Ethylene (B1197577) | Ring fragmentation under UV light | rsc.org |
Metal-Catalyzed Coupling and C-H Functionalization Reactions
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of complex organic molecules, including spiroketals. thieme-connect.com Palladium-catalyzed reactions, in particular, have been extensively developed for the construction of the spiroketal core and for subsequent modifications. researchgate.netnih.govrsc.orgacs.org
Palladium(II) catalysts, such as [PdCl₂(MeCN)₂], can effect the dehydrative cyclization of ketoallylic diols to form vinyl-substituted spiroketals under mild conditions. nih.gov This method is highly stereoselective, with the stereochemistry of the starting diol directing the formation of the new stereocenters at the anomeric carbon and the allylic position. nih.gov Palladium catalysis is also effective for the synthesis of benzannulated steroid spiroketals from alkynediols derived from natural products like testosterone (B1683101) and cholesterol. researchgate.netrsc.org
The concept of C-H functionalization, the transformation of a C-H bond into a C-X bond (where X is typically C, N, or O), represents a highly atom-economical approach to molecular synthesis. ethz.chsigmaaldrich.com While direct C-H functionalization on a pre-formed this compound is not widely documented, related strategies that form spiroketals via C-H activation are known. For example, palladium-catalyzed tandem processes can achieve the synthesis of complex spiroketal lactones. preprints.org In some cases, the cleavage of a C-C bond in a vinylcyclopropane, catalyzed by palladium, can lead to the formation of a π-allyl intermediate that cyclizes to form a spiroketal. nih.gov
The development of spiroketal-based ligands for asymmetric catalysis is another important facet of this area. Chiral diphosphine ligands with a spiroketal backbone have been used in palladium-catalyzed asymmetric allylic amination, demonstrating exceptionally high efficiency. acs.org
The following table details some metal-catalyzed reactions relevant to spiroketal chemistry.
| Reactants | Catalyst/Reagent | Reaction Type | Product | Ref |
| Ketoallylic Diol | [PdCl₂(MeCN)₂] | Dehydrative Spiroketalization | Vinyl-substituted Spiroketal | nih.gov |
| 5α/5β-Alkynediols (from steroids) | Palladium Catalyst | Spiroketalization | Benzannulated Steroid Spiroketal | researchgate.netrsc.org |
| Vinyl 1,1-diacylcyclopropane | Pd(0) Catalyst | C-C Bond Cleavage/Cyclization | Benzannulated 6,5-Spiroketal | nih.gov |
| Morita-Baylis-Hillman Adducts, Aromatic Amines | Pd-complex with Spiroketal-based Ligand | Asymmetric Allylic Amination | Chiral Allylic Amine | acs.org |
The ongoing development of novel catalytic systems continues to expand the synthetic utility of spiroketals, enabling more efficient and selective access to these important structural motifs.
Computational and Theoretical Investigations of 1,5 Dioxaspiro 2.4 Heptan 7 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure of molecules like 1,5-dioxaspiro[2.4]heptan-7-ol. rsdjournal.orgmdpi.com For this molecule, a typical study would begin with geometry optimization to find the lowest energy arrangement of its atoms. Following optimization, calculations would reveal key electronic properties.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be critical. The energy and shape of the HOMO would indicate regions of high electron density, likely centered on the oxygen atoms of the dioxolane and alcohol functionalities, suggesting where the molecule is most susceptible to electrophilic attack. Conversely, the LUMO's location would highlight electron-deficient areas, prone to nucleophilic attack, which would be anticipated around the strained oxirane (epoxide) ring. The HOMO-LUMO energy gap is a crucial parameter, providing an approximation of the molecule's chemical reactivity and kinetic stability.
Conformational Analysis and Prediction of Stereoisomer Stabilities
The spirocyclic nature of this compound introduces significant conformational rigidity, yet subtle flexibility remains. Conformational analysis, typically performed using both molecular mechanics and higher-level quantum chemical methods, is essential to identify the most stable three-dimensional structures. rsc.orgwikipedia.org For this molecule, the analysis would focus on the puckering of the five-membered dioxolane ring, which can adopt envelope or twist conformations.
The presence of multiple stereocenters—at the spiro-carbon, the carbon bearing the hydroxyl group, and the carbons of the oxirane ring—gives rise to several diastereomers and enantiomers. Computational methods are invaluable for predicting the relative stabilities of these stereoisomers. By calculating the ground-state energies of all possible isomers, researchers can determine which forms are thermodynamically favored. These energy differences are critical for understanding the stereochemical outcomes of synthetic routes leading to this molecule. The anomeric effect, a stereoelectronic preference for electronegative substituents to occupy an axial position in heterocyclic rings, would also be a key factor in determining the most stable conformations of the dioxolane ring. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Structures
The oxirane ring in this compound is a key reactive site. Theoretical chemistry provides powerful tools to elucidate the mechanisms of its reactions, such as ring-opening under acidic or basic conditions. rsc.orgresearchgate.netdntb.gov.ua
Computational chemists would model these reactions by mapping the potential energy surface. This involves identifying the structures of the reactants, products, and, most importantly, the transition states that connect them. For example, in a base-catalyzed ring-opening, calculations would model the approach of a nucleophile to one of the oxirane carbons. Locating the transition state structure for this SN2-type reaction and calculating its energy barrier (activation energy) would provide a quantitative measure of the reaction rate. youtube.com The calculations would also predict the regioselectivity of the attack—whether the nucleophile preferentially attacks the more or less substituted carbon of the epoxide—by comparing the activation energies of the two possible pathways. Similar studies could be performed for acid-catalyzed mechanisms, which proceed through a protonated epoxide intermediate. acs.org
Prediction of Spectroscopic Parameters for Mechanistic Insights
Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful link between theoretical models and experimental reality. nih.govresearchgate.net For this compound, predicting its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra would be particularly insightful.
Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. semanticscholar.org These predicted shifts, when compared to experimental data, can help confirm the structure and stereochemistry of the synthesized molecule. For instance, the calculated chemical shifts for the different stereoisomers would likely show distinct differences, allowing for their unambiguous identification.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov The predicted spectrum would show characteristic vibrational modes, such as the O-H stretch of the alcohol, C-O stretching modes of the ethers and epoxide, and the breathing modes of the rings. By analyzing these modes, one can confirm the presence of the different functional groups within the molecule.
Table of Predicted Spectroscopic Data (Hypothetical)
Since no specific data exists for this compound, the following table is a hypothetical representation of what such computational predictions would look like, based on typical values for similar functional groups.
| Parameter | Predicted Value Range | Notes |
| ¹H NMR Chemical Shift (ppm) | ||
| -OH | 2.0 - 4.0 | Broad singlet, position dependent on solvent and concentration. |
| -CH-OH | 3.5 - 4.5 | Doublet or multiplet, depends on adjacent protons. |
| Dioxolane -CH₂- | 3.8 - 4.2 | Multiplets, complex splitting pattern. |
| Oxirane -CH- | 2.5 - 3.5 | Doublets, characteristic of epoxide protons. |
| ¹³C NMR Chemical Shift (ppm) | ||
| Spiro-C | 90 - 110 | Quaternary carbon of the spiroketal. |
| -C-OH | 60 - 75 | Carbon bearing the hydroxyl group. |
| Dioxolane -CH₂- | 65 - 80 | Carbons of the dioxolane ring. |
| Oxirane -C- | 40 - 60 | Carbons of the strained epoxide ring. |
| IR Vibrational Frequency (cm⁻¹) | ||
| O-H Stretch | 3200 - 3600 | Broad band, indicative of the alcohol group. |
| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds. |
| C-O Stretch (Ether/Alcohol) | 1050 - 1250 | Strong bands for the various C-O single bonds. |
| Epoxide Ring (Asymmetric Stretch) | 810 - 950 | Characteristic of the oxirane ring. |
Note: This table is for illustrative purposes only and is not based on actual calculated data for this compound.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Reactivity
While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in solution. rsc.org An MD simulation would model the molecule and a large number of solvent molecules (e.g., water or an organic solvent) over time, governed by a force field that approximates the interatomic forces.
These simulations would reveal how the solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between the solvent and the hydroxyl group and ether oxygens of the dioxaspiro compound. This solvation structure can significantly influence the molecule's conformational preferences and reactivity. By analyzing the trajectory of the simulation, one could observe conformational changes and calculate properties like the radial distribution functions to understand the solvation shell structure in detail. Such simulations are crucial for bridging the gap between theoretical calculations and the reality of chemical processes occurring in solution.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Dioxaspiro 2.4 Heptan 7 Ol in Complex Synthetic Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Studies
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 1,5-dioxaspiro[2.4]heptan-7-ol, providing detailed insight into its connectivity, stereochemistry, and conformational preferences in solution. mdpi.com Techniques such as "pure shift" NMR can significantly enhance spectral resolution, which is crucial for analyzing complex spin systems often found in such molecules. nih.gov
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer the initial and most fundamental data. The proton (¹H) NMR spectrum reveals the chemical environment of each hydrogen atom through its chemical shift (δ), while the spin-spin coupling constants (J) provide information about the dihedral angles between adjacent protons, which is critical for conformational analysis. The carbon (¹³C) NMR spectrum indicates the number of chemically distinct carbon atoms.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular framework and determining relative stereochemistry.
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, establishing connectivity within the cyclopropane (B1198618) and ketal rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close in proximity, providing crucial information for assigning relative stereochemistry at the spirocyclic center and the hydroxyl-bearing carbon. mdpi.com
The stereochemistry of spiroketals is heavily influenced by stereoelectronic effects, particularly the anomeric effect, which favors conformations where a lone pair on an endocyclic oxygen atom is anti-periplanar to an adjacent exocyclic C-O bond. chemtube3d.com This often results in a thermodynamically more stable axial-axial conformation. chemtube3d.com NMR studies, by analyzing coupling constants and NOE data, can confirm the dominant conformation in solution.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1,5-Dioxaspiro[2.4]heptane Analog Note: Data for the specific compound this compound is not publicly available. This table presents hypothetical data based on known chemical shifts for similar structural motifs to illustrate the expected spectral features.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 2 | 3.8 - 4.1 (m) | 65 - 70 | C4, C6 | H4, H6 |
| 4 | 3.6 - 3.9 (m) | 60 - 65 | C2, C3, C6 | H2, H3 |
| 6 | 1.8 - 2.1 (m) | 25 - 30 | C2, C4, C7 | H2, H7 |
| 7 | 4.2 - 4.5 (t) | 70 - 75 | C3, C6 | H6, OH |
| OH | 2.5 - 3.5 (br s) | - | C7 | H7 |
| Spiro C (C3) | - | 105 - 110 | - | - |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Structural Fragment Analysis
Advanced mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula. chromatographyonline.comiosrphr.org
Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive mode; [M-H]⁻ in negative mode) with minimal fragmentation. nih.gov This allows for the unambiguous identification of the target compound in a complex reaction mixture, making MS an excellent tool for real-time reaction monitoring. rsc.org
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated molecular ion, providing valuable structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at [M-18].
Ring-opening of the ketal: Cleavage of the C-O bonds within the spiroketal structure.
Cleavage of the cyclopropane ring: Resulting in characteristic losses corresponding to fragments of the three-membered ring.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW: 130.14 g/mol )
| m/z Value (Predicted) | Ion Formula | Description of Loss |
| 131.070 | [C₆H₁₁O₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 113.060 | [C₆H₉O₂]⁺ | Loss of H₂O from the molecular ion |
| 101.060 | [C₅H₉O₂]⁺ | Loss of C₂H₅ (from ring fragmentation) |
| 85.065 | [C₅H₉O]⁺ | Loss of CO₂H (from ring cleavage and rearrangement) |
| 71.049 | [C₄H₇O]⁺ | Further fragmentation of the spiroketal rings |
X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives and Intermediates
While NMR provides information about the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present).
For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis would definitively confirm:
The connectivity and constitution of the molecule.
The relative stereochemistry at all chiral centers, including the spirocyclic carbon.
The precise conformational arrangement of the rings in the crystal lattice, providing experimental validation for predictions based on stereoelectronic effects like the anomeric effect. chemtube3d.com
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Although obtaining suitable crystals can be a challenge, the structural information gleaned from X-ray analysis of a derivative or a key synthetic intermediate is invaluable for validating assignments made by other spectroscopic methods.
Chiral Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)
Since this compound is a chiral molecule, determining its absolute configuration is crucial. Chiral spectroscopic techniques, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. wikipedia.org These methods are particularly valuable when X-ray crystallography with an anomalous dispersion effect is not feasible.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in the molecule. While the spiroketal itself has weak chromophores, derivatization of the hydroxyl group with a chromophore-bearing moiety can induce a measurable ECD spectrum. The experimental spectrum is then compared with theoretical spectra calculated for both enantiomers (e.g., (R,R) and (S,S) configurations) using quantum chemical methods. frontiersin.org A match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the entire vibrational structure of the molecule and does not require a chromophore. By comparing the experimental VCD spectrum with the computationally predicted spectra for the possible enantiomers, the absolute configuration can be determined with a high degree of confidence.
In-Situ Spectroscopic Methods for Investigating Reaction Intermediates and Reaction Progress
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling and quenching. These methods provide valuable kinetic and mechanistic information, helping to identify transient intermediates and optimize reaction conditions.
For the synthesis of this compound, which may proceed via the acid-catalyzed cyclization of a dihydroxy ketone precursor, in-situ methods could be employed:
ReactIR (In-situ FTIR): By monitoring changes in the infrared spectrum, one can follow the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of C-O stretches characteristic of the spiroketal.
In-situ NMR: This technique can monitor the reaction directly in an NMR tube, allowing for the observation of the starting material, intermediates (such as a hemiketal), and the final spiroketal product over time. This provides detailed structural information on all species present in the reaction mixture.
These methods are crucial for developing efficient and controlled synthetic processes, particularly for complex structures like spiroketals where multiple stereoisomers are possible. mskcc.orgrsc.org
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Extensive searches were conducted to gather information on the applications of "this compound" as a versatile synthetic building block, its role in natural product total synthesis, its use as a precursor for bioactive molecules and drug scaffolds, and its applications in polymer chemistry and materials science. These searches, utilizing a variety of specific and broad keywords, did not yield any relevant scientific data, research articles, or patents that specifically mention or detail the use of "this compound" in these contexts.
The search results consistently provided information on related but structurally distinct compounds, such as other isomers of dioxaspiroheptane or different classes of spirocyclic compounds. However, no literature could be found that specifically addresses the synthesis, reactivity, or application of "this compound" in the manner required by the detailed outline.
Therefore, it is not possible to generate a scientifically accurate and informative article based on the provided structure and content requirements, as the foundational information for each section and subsection is not available in the public domain. All compound names that would have been mentioned in the article are listed below.
Applications of 1,5 Dioxaspiro 2.4 Heptan 7 Ol As a Versatile Synthetic Building Block
Applications in Polymer Chemistry and Materials Science
Modifiers for Enhanced Material Properties (e.g., optical, mechanical)
No published studies were found that investigate the role of 1,5-dioxaspiro[2.4]heptan-7-ol as a modifier to enhance the optical or mechanical properties of materials. Consequently, there is no data on its effects on characteristics such as refractive index, thermal stability, or tensile strength of polymers or other materials.
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
There is no research available to indicate that this compound has been employed as a chiral auxiliary or as a chiral ligand in asymmetric catalysis. Its potential efficacy in inducing stereoselectivity in chemical transformations has not been explored in the available scientific literature.
Sustainability and Green Chemistry Aspects in the Synthesis and Transformations of 1,5 Dioxaspiro 2.4 Heptan 7 Ol
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic routes to complex molecules like spiroketals often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, which contribute to significant waste generation and environmental concerns. The development of greener alternatives for the synthesis of 1,5-dioxaspiro[2.4]heptan-7-ol is an active area of research, focusing on the use of renewable feedstocks, safer solvents, and energy-efficient methodologies.
One conceptual approach to a more sustainable synthesis of this compound could involve the use of bio-based starting materials. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, could serve as a precursor. A hypothetical greener pathway might involve the conversion of levulinic acid to a suitable dihydroxyketone intermediate, followed by an acid-catalyzed spiroketalization. The use of solid acid catalysts, such as zeolites or functionalized resins, in place of traditional mineral acids could further enhance the sustainability of this step by allowing for easier separation and catalyst recycling.
Another avenue for developing environmentally benign routes is the utilization of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental footprint of a synthesis. A potential biocatalytic approach to this compound could involve the enzymatic resolution of a racemic intermediate or the direct enzymatic construction of the spiroketal ring, although specific enzymes for this transformation are yet to be reported in the literature.
The table below compares a hypothetical traditional synthetic route with a potential greener alternative, highlighting key sustainability improvements.
| Feature | Traditional Route | Greener Alternative |
| Starting Material | Petroleum-based | Bio-based (e.g., from levulinic acid) |
| Solvents | Chlorinated solvents (e.g., dichloromethane) | Green solvents (e.g., water, ethanol, supercritical CO2) |
| Catalyst | Stoichiometric mineral acids (e.g., H2SO4) | Recyclable solid acid catalysts or enzymes |
| Energy Input | High temperatures and pressures | Milder reaction conditions |
| Waste Generation | High, with hazardous byproducts | Reduced, with more benign byproducts |
Atom Economy and E-Factor Considerations in this compound Production
Atom economy and the Environmental Factor (E-Factor) are key metrics in green chemistry for evaluating the efficiency and environmental impact of a chemical process. Atom economy, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product. The E-Factor, conceived by Roger Sheldon, quantifies the amount of waste generated per unit of product.
For the synthesis of this compound, a high atom economy would be achieved in reactions that are primarily addition or rearrangement reactions, where all or most of the atoms of the reactants are incorporated into the product. Conversely, elimination and substitution reactions tend to have lower atom economies due to the formation of byproducts.
The E-Factor provides a more holistic view of the waste generated, including solvent losses, reagent byproducts, and energy consumption. A lower E-Factor indicates a more environmentally friendly process. In the pharmaceutical and fine chemical industries, where complex multi-step syntheses are common, E-Factors can be notoriously high.
The following table provides a hypothetical comparison of the atom economy and E-Factor for a traditional versus a greener synthesis of this compound.
| Metric | Traditional Synthesis (Hypothetical) | Greener Synthesis (Hypothetical) |
| Atom Economy | Lower (due to use of protecting groups and stoichiometric reagents) | Higher (utilizing more efficient, catalytic reactions) |
| E-Factor | High (e.g., >50, typical for fine chemicals) | Lower (e.g., <10, through solvent recycling and reduced byproducts) |
Catalytic Strategies for Reduced Waste Generation
The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, leading to a significant reduction in waste. Catalytic processes are often more selective, require milder reaction conditions, and can be designed for easy separation and reuse.
In the context of this compound synthesis, several catalytic strategies can be envisioned to minimize waste. As mentioned, solid acid catalysts can replace corrosive and difficult-to-recycle mineral acids in the spiroketalization step. Transition metal catalysts, particularly those based on gold or iridium, have shown remarkable efficiency in promoting the formation of spiroketals from acyclic precursors under mild conditions. nih.gov The development of heterogeneous versions of these catalysts would further enhance their sustainability by simplifying their removal from the reaction mixture.
Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative. Chiral organocatalysts could also enable the enantioselective synthesis of this compound, providing access to stereochemically pure compounds without the need for classical resolution methods, which inherently generate waste.
Recent advances in flow chemistry also present an opportunity for reducing waste in the production of this compound. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities, and can be more easily integrated with in-line purification and catalyst recycling systems.
Biodegradation and Environmental Fate Studies
While extensive research on the synthesis and potential applications of this compound is ongoing, specific studies on its biodegradation and environmental fate are limited. However, general principles of environmental chemistry can provide some insights into its likely behavior in the environment.
The structure of this compound, an aliphatic spiroketal, suggests that it would be susceptible to microbial degradation. The presence of oxygen atoms in the form of ether and alcohol functionalities can provide sites for enzymatic attack by microorganisms. The degradation pathways would likely involve initial oxidation of the alcohol group and eventual cleavage of the spiroketal ring system.
The rate of biodegradation would depend on various environmental factors, including the presence of adapted microbial communities, temperature, pH, and nutrient availability. It is not expected to be persistent in the environment in the same way as halogenated or polyaromatic compounds. However, empirical data from controlled biodegradation studies would be necessary to confirm its environmental persistence and to identify any potential recalcitrant metabolites. The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) is a valuable resource for predicting microbial degradation pathways for chemical compounds. nih.gov
It is also important to consider the environmental impact of the entire lifecycle of the compound, from the sourcing of raw materials to its ultimate disposal. The principles of green chemistry advocate for the design of chemicals that are not only effective for their intended purpose but also degrade into harmless products at the end of their useful life.
Q & A
Q. Key Considerations :
- Reaction temperature and solvent polarity significantly influence cyclization efficiency.
- Protecting groups may be required to prevent side reactions during hydroxylation .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on a combination of techniques:
- NMR Spectroscopy :
- 1H NMR : Peaks between δ 3.5–4.5 ppm indicate ether (C-O-C) protons in the dioxaspiro ring. The hydroxyl proton (OH) may appear as a broad singlet (~δ 1.5–2.5 ppm) due to hydrogen bonding .
- 13C NMR : Signals at ~70–100 ppm confirm sp³ carbons in the oxygenated rings.
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used to resolve the spirocyclic geometry, bond angles, and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₅H₈O₃ for this compound) .
Advanced: How can contradictory data from NMR and X-ray crystallography be resolved in spirocyclic compound analysis?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering or hydrogen-bonding variations):
- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" conformational changes and resolve splitting patterns .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to identify dominant conformers .
- Complementary Techniques : Use IR spectroscopy to detect hydrogen-bonding interactions or Raman spectroscopy to probe ring strain.
Example : In a study of similar dioxaspiro compounds, discrepancies between NMR (solution state) and X-ray (solid state) data were attributed to solvent-induced conformational flexibility .
Advanced: What strategies optimize the enantioselective synthesis of this compound derivatives?
Methodological Answer:
Enantioselectivity is achieved via:
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during cyclization .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinones) to direct stereochemistry, followed by cleavage .
Q. Data-Driven Example :
| Catalyst Type | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|
| L-Proline | 85 | 72 | |
| Ru-BINAP | 92 | 68 |
Advanced: How can computational methods predict the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonds between the hydroxyl group and active-site residues .
- QSAR Modeling : Train models on spirocyclic compound libraries to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Case Study : A dioxaspiro analog showed neuroprotective activity (IC₅₀ = 20 µM in neuronal cells) due to its ability to scavenge reactive oxygen species (ROS) .
Basic: What are the stability challenges for this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : The spirocyclic ether may undergo ring-opening hydrolysis. Monitor degradation via HPLC at λ = 210–220 nm .
- Basic Conditions (pH > 9) : The hydroxyl group can deprotonate, increasing solubility but risking oxidation. Stabilize with antioxidants (e.g., BHT) .
- Neutral pH : Store in anhydrous solvents (e.g., THF) at –20°C to prevent moisture-induced decomposition .
Advanced: How does the spirocyclic strain influence the reactivity of this compound in ring-expansion reactions?
Methodological Answer:
The strained cyclopropane moiety in the spiro system increases reactivity:
- Ring-Opening : React with nucleophiles (e.g., Grignard reagents) to form larger rings (e.g., oxepanes). The reaction proceeds via SN2 attack at the cyclopropane carbon .
- Photochemical Reactions : UV irradiation induces [2+2] cycloadditions with alkenes, leveraging ring strain for bond formation .
Q. Experimental Evidence :
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Spiro + MeMgBr | 7-Membered ring | 65 | THF, 0°C, 2h |
| Spiro + Acrylamide | Bicyclic adduct | 78 | UV, 254 nm, 6h |
Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?
Methodological Answer:
- GC-MS : Use a polar column (e.g., DB-WAX) to separate spiro compounds from alkanes. Monitor m/z 114 (molecular ion) .
- HPLC-UV : A C18 column with isocratic elution (acetonitrile/water = 70:30) provides baseline resolution. Detect at λ = 254 nm .
- TLC : Silica gel plates (Rf ~0.3 in ethyl acetate/hexane = 1:1) with vanillin staining for visualization .
Advanced: What role does this compound play in natural product synthesis?
Methodological Answer:
The spirocyclic core serves as a precursor for:
- Terpene Derivatives : Functionalize the hydroxyl group for sesquiterpene synthesis (e.g., via Sharpless epoxidation) .
- Alkaloid Analogues : Introduce nitrogen via reductive amination to mimic indole alkaloids .
Example : A dioxaspiro intermediate was used to synthesize the antifungal agent viridiofungin A, achieving 45% overall yield in 8 steps .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound?
Methodological Answer:
- Synthesis of Labeled Compounds : Incorporate ¹³C at the cyclopropane carbon via labeled diketone precursors .
- Tracer Studies : Administer ²H-labeled spiro compounds to cell cultures and track metabolites using LC-MS/MS.
- Data Interpretation : Identify hydroxylated or glucuronidated metabolites by shifts in isotopic patterns .
Case Study : ¹³C-labeled dioxaspiro compounds revealed hepatic CYP450-mediated oxidation as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
